Evidence Item 1: Physicochemical Property Differentiation — Melting Point and Hydrophobicity
(4-Fluorophenylthio)acetonitrile exhibits a melting point of 32–35 °C, which is 44–47 °C lower than that of (4-chlorophenylthio)acetonitrile (79 °C) . This melting point differential directly impacts solid handling properties: the fluoro analog is near-ambient-melting, enabling easier melting and liquid transfer protocols without requiring specialized heating equipment [1]. The hydrophobic parameter XLogP3-AA of 2.3 for the fluoro analog is marginally lower than that of the chloro analog (XLogP3-AA ≈ 2.8) and the bromo analog (XLogP3-AA ≈ 3.0), indicating reduced lipophilicity that may favor aqueous solubility in downstream intermediates [2].
| Evidence Dimension | Melting point and hydrophobicity |
|---|---|
| Target Compound Data | Melting point 32–35 °C; XLogP3-AA 2.3 |
| Comparator Or Baseline | (4-Chlorophenylthio)acetonitrile: melting point 79 °C, XLogP3-AA ~2.8; (4-Bromophenylthio)acetonitrile: XLogP3-AA ~3.0 |
| Quantified Difference | Δ melting point: −44 to −47 °C relative to chloro analog; Δ XLogP3-AA: −0.5 to −0.7 relative to chloro/bromo analogs |
| Conditions | Experimental melting point determination (open capillary method) for both compounds; XLogP3 calculated using PubChem/ChemAxon algorithms |
Why This Matters
The 44–47 °C lower melting point simplifies liquid handling and automated dispensing workflows, reducing equipment requirements and processing time in high-throughput synthesis laboratories.
- [1] Baidu Baike. (4-氟苯基硫)乙腈. Retrieved April 17, 2026. View Source
- [2] PubChem. Computed Properties: (4-Fluorophenylthio)acetonitrile (CID 581375) and (4-Chlorophenylthio)acetonitrile (CID 2737495). Retrieved April 17, 2026. View Source
